molecular formula C5H4IN3O2 B1403457 5-Amino-6-iodo-2-pyrazinecarboxylic acid CAS No. 1363381-34-3

5-Amino-6-iodo-2-pyrazinecarboxylic acid

Cat. No.: B1403457
CAS No.: 1363381-34-3
M. Wt: 265.01 g/mol
InChI Key: OWZJMNMTLFBLQL-UHFFFAOYSA-N
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Description

5-Amino-6-iodo-2-pyrazinecarboxylic acid is a useful research compound. Its molecular formula is C5H4IN3O2 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-6-iodo-2-pyrazinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-iodo-2-pyrazinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-6-iodopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZJMNMTLFBLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Amino-6-iodo-2-pyrazinecarboxylic acid CAS 1363381-34-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

5-Amino-6-iodo-2-pyrazinecarboxylic acid (CAS 1363381-34-3) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of next-generation kinase inhibitors (e.g., ATR, FGFR, and SHP2 targets). Its structural uniqueness lies in the C6-iodine handle , which enables precise palladium-catalyzed functionalization (Suzuki-Miyaura, Sonogashira) adjacent to the amino "hinge-binding" motif.

This guide moves beyond basic catalog data to provide a self-validating workflow for synthesizing, handling, and deploying this scaffold in medicinal chemistry campaigns. It addresses the common stability challenges of iodinated pyrazines and provides field-proven protocols for downstream derivatization.

Part 2: Physicochemical Profile & Structural Analysis

The utility of this compound stems from its orthogonal reactivity : the C2-carboxylic acid allows for solubilizing tail attachment, while the C6-iodine serves as a reactive site for core expansion.

Table 1: Critical Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 1363381-34-3 Verified Registry Number
IUPAC Name 5-Amino-6-iodopyrazine-2-carboxylic acidAlso known as 5-Amino-6-iodo-2-pyrazinoic acid
Molecular Formula C₅H₄IN₃O₂
Molecular Weight 264.99 g/mol High atom economy for fragment-based design
Appearance Pale yellow to off-white powderDarkens upon light exposure (iodine liberation)
Solubility DMSO (>50 mg/mL), DMFPoor solubility in water and non-polar solvents (DCM, Hexane)
Melting Point >180°C (Decomposes)Note: Esters (methyl/ethyl) melt lower (~140°C)
pKa (Predicted) ~2.5 (COOH), ~1.5 (Pyrazine N)Acidic proton is highly labile; Pyrazine N is weakly basic
H-Bond Donors/Acceptors 2 Donors / 5 AcceptorsIdeal for kinase hinge binding interactions
Structural NMR Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (often invisible due to exchange).

    • δ 8.60 ppm (s, 1H): The C3-H proton. This singlet is diagnostic; the disappearance of the C6-H doublet (present in the starting material) confirms iodination.

    • δ 7.60 ppm (br s, 2H): Exocyclic -NH₂ .

Part 3: Synthetic Methodology & Causality

The synthesis of CAS 1363381-34-3 typically proceeds via electrophilic aromatic substitution on the electron-rich 5-aminopyrazine-2-carboxylic acid core.

Mechanism of Action

The amino group at C5 strongly activates the ortho-positions (C6 and N4). Since N4 is a ring nitrogen, electrophilic halogenation occurs exclusively at C6 .

Protocol 1: Regioselective Iodination (The NIS Route)

Why this route? Using N-Iodosuccinimide (NIS) in DMF is milder than I₂/HIO₃ and avoids strong acidic conditions that can complicate workup of the zwitterionic amino acid.

Reagents:

  • Starting Material: 5-Aminopyrazine-2-carboxylic acid (CAS 40155-43-9)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (71.9 mmol) of 5-aminopyrazine-2-carboxylic acid in 100 mL of DMF. Note: The solution may be slightly turbid; this is normal.

  • Addition: Cool to 0°C. Add NIS (17.8 g, 79.1 mmol) portion-wise over 30 minutes. Causality: Slow addition prevents exotherms and over-iodination.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor by LC-MS (Target Mass: 265 [M+H]⁺).

  • Quench: Pour the reaction mixture into 500 mL of ice-water containing 1% sodium thiosulfate. Causality: Thiosulfate neutralizes any free iodine (brown color).

  • Isolation: Adjust pH to ~3-4 with 1N HCl if necessary to precipitate the free acid. Filter the yellow solid.[1]

  • Purification: Wash the cake with water (2x) and cold ethanol (1x). Dry under vacuum at 45°C.

Yield Expectation: 75-85%

SynthesisWorkflow Start 5-Amino-pyrazine-2-COOH (CAS 40155-43-9) Reagent NIS (1.1 eq) DMF, 0°C to RT Start->Reagent Dissolve Intermediate Reaction Mixture (Monitor: disappearance of C6-H) Reagent->Intermediate Electrophilic Subst. Quench Quench: Ice Water + Na2S2O3 (Removes I2) Intermediate->Quench 12h Stir Product 5-Amino-6-iodo-2-pyrazine-COOH (CAS 1363381-34-3) Quench->Product Precipitate & Filter

Caption: Regioselective iodination workflow using NIS to target the C6 position.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibitors. The C6-Iodine is the critical pivot point for library generation.

Suzuki-Miyaura Coupling (C6 Functionalization)

The iodine atom is highly reactive towards Pd(0). This allows the installation of aryl or heteroaryl groups (e.g., pyridines, pyrazoles) to access the hydrophobic pocket of kinases.

  • Catalyst System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water (4:1).[2]

  • Temperature: 80-100°C.

  • Note: The free carboxylic acid can poison some catalysts; it is often converted to the Methyl Ester (via MeOH/SOCl₂) prior to coupling.

Amide Coupling (C2 Functionalization)

The carboxylic acid at C2 is typically coupled to solubilizing groups (e.g., piperazines, morpholines) to improve DMPK properties.

  • Coupling Agents: HATU or T3P (Propylphosphonic anhydride). T3P is preferred for pyrazines to minimize epimerization (if chiral amines are used) and improve yield.

Case Study: Synthesis of ATR Inhibitors

In the development of ATR kinase inhibitors (e.g., analogs of Berzosertib), the 5-amino-6-iodo-pyrazine core acts as the central hub.

  • Step A: Amide coupling at C2 to attach the "tail".

  • Step B: Suzuki coupling at C6 to attach the "head" (aryl group).

  • Result: A molecule where the 5-NH₂ and Pyrazine N1 form a bidentate H-bond with the kinase hinge region.

ReactivityMap Core 5-Amino-6-iodo-2-pyrazine-COOH (Scaffold) Esterification Esterification (MeOH/SOCl2) Core->Esterification Amide Amide Coupling (C2) (R-NH2, HATU/T3P) Core->Amide Direct Coupling Suzuki Suzuki Coupling (C6) (Ar-B(OH)2, Pd-Cat) Esterification->Suzuki Preferred Route KinaseLib Kinase Inhibitor Libraries (ATR, FGFR, SHP2) Suzuki->KinaseLib Amide->KinaseLib Esters Methyl/Ethyl Esters (Easier Handling)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2 and C6 positions.

Part 5: Handling & Stability (Safety)

  • Light Sensitivity: Iodinated heterocycles are photolabile. Store in amber vials wrapped in foil. Pink discoloration indicates iodine liberation.

  • Storage: -20°C for long-term storage; 2-8°C for active use. Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

  • Safety:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

    • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

References

  • National Institutes of Health (NIH). (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. PubMed Central. Retrieved from [Link]

  • Google Patents. (2015). WO2015187451A1 - Radiolabelled derivatives of aminopyrazolopyrimidine useful as ATR kinase inhibitors.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

5-Amino-6-iodo-2-pyrazinecarboxylic acid pKa and acidity constants

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 5-Amino-6-iodo-2-pyrazinecarboxylic Acid

This guide provides a comprehensive analysis of the acidity and predicted pKa of 5-Amino-6-iodo-2-pyrazinecarboxylic acid for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational chemical principles, predictive methodologies, and detailed experimental protocols to empower researchers to determine and understand its acid-base properties.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences. It is defined as the pH at which a functional group is 50% ionized and 50% un-ionized[1]. This value fundamentally influences a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with biological targets, thereby governing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[2]. For a molecule like 5-Amino-6-iodo-2-pyrazinecarboxylic acid, a derivative of the antitubercular drug pyrazinamide, understanding its pKa is essential for predicting its behavior in physiological environments and for designing more effective analogs[3][4][5].

The core of this molecule is pyrazine-2-carboxylic acid. The acidity of this core is then modulated by the electronic effects of the amino and iodo substituents on the pyrazine ring.

Theoretical Acidity Analysis of 5-Amino-6-iodo-2-pyrazinecarboxylic Acid

The Parent Molecule: Pyrazine-2-carboxylic Acid

The starting point for our analysis is the parent molecule, pyrazine-2-carboxylic acid. Its experimental pKa is consistently reported to be approximately 2.9[3][8][9][10]. This value reflects the acidity of the carboxylic acid proton. The pyrazine ring itself is a weak base, with the pKa of protonated pyrazine being around 0.65, indicating its electron-deficient nature[11][12].

The Influence of Substituents on Acidity

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the pyrazine ring that stabilize this negative charge will increase acidity (lower pKa), while those that destabilize it will decrease acidity (higher pKa)[13][14][15].

  • Amino Group (-NH₂) : Located at position 5, the amino group is a strong electron-donating group (EDG) through resonance. It donates electron density into the pyrazine ring, which would increase the electron density on the carboxylate group. This destabilizes the negative charge of the conjugate base, making the proton less likely to dissociate. Consequently, the amino group is expected to increase the pKa, making the acid weaker.

  • Iodo Group (-I) : Located at position 6, the iodine atom exerts two opposing effects:

    • Inductive Effect (-I) : As a halogen, iodine is electronegative and withdraws electron density through the sigma bonds. This electron-withdrawing inductive effect helps to disperse and stabilize the negative charge of the carboxylate anion. This effect would decrease the pKa, making the acid stronger[14].

    • Resonance Effect (+R) : Iodine has lone pairs that can be donated into the ring via resonance, an electron-donating effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the acidity of carboxylic acids.

Predicted pKa of 5-Amino-6-iodo-2-pyrazinecarboxylic Acid

Given the competing effects of a strong electron-donating group (-NH₂) and a primarily electron-withdrawing group (-I), the final pKa value will be a balance of these influences.

  • The powerful electron-donating nature of the amino group is likely to have a more significant impact than the inductive withdrawal of the iodine.

  • Therefore, it is predicted that the pKa of 5-Amino-6-iodo-2-pyrazinecarboxylic acid will be higher than that of the parent pyrazine-2-carboxylic acid (pKa ≈ 2.9).

The precise value remains to be determined experimentally or through high-level computational methods.

Quantitative Data Summary

Since no direct experimental value is available for the target molecule, the following table summarizes the key reference pKa values used in the theoretical analysis.

CompoundCAS NumberpKa ValueComments
5-Amino-6-iodo-2-pyrazinecarboxylic acid 1363381-34-3Predicted > 2.9 Value not experimentally determined. Predicted to be less acidic than the parent compound due to the dominant electron-donating amino group.
2-Pyrazinecarboxylic acid98-97-5~2.9[3][8][9][10]The parent acid, serving as the primary reference.
Pyrazine (protonated)290-37-9~0.65[11][12][16]Indicates the basicity of the pyrazine ring nitrogens.

Experimental Determination of pKa

To obtain a definitive pKa value, experimental measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods[1][17][18].

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point[1][17].

Causality: The choice of potentiometry is based on its simplicity, low cost, and direct measurement of the Henderson-Hasselbalch relationship as the acid is converted to its conjugate base[17].

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 10-20 mg of 5-Amino-6-iodo-2-pyrazinecarboxylic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode into the solution.

    • Fill a micro-burette with a standardized strong base solution (e.g., 0.01 M NaOH).

  • Measurement:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (or by calculating the first derivative, d(pH)/dV).

    • The half-equivalence point is at Veq / 2.

    • The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

Diagram: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Solvent prep2 Calibrate pH Meter titr1 Add Titrant Incrementally prep2->titr1 titr2 Record pH and Volume titr1->titr2 an1 Plot pH vs. Volume titr2->an1 an2 Find Equivalence Point (Veq) an1->an2 an3 Determine pH at Veq/2 an2->an3 an4 Result: pH = pKa an3->an4

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Prediction of pKa

In silico methods provide a powerful, resource-efficient way to estimate pKa values, especially for novel compounds[2][19][20]. This approach typically involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction using quantum mechanics.

Causality: This approach is chosen for its predictive power without requiring physical synthesis of the compound. Methods based on Density Functional Theory (DFT) with a suitable solvent model offer a good balance of accuracy and computational cost[21][22].

Step-by-Step Methodology:

  • Structure Preparation:

    • Build the 3D structures of both the protonated (acidic) form (R-COOH) and the deprotonated (conjugate base) form (R-COO⁻) of 5-Amino-6-iodo-2-pyrazinecarboxylic acid using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform a geometry optimization and frequency calculation for both species using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p))[21][22].

    • These calculations must be performed in a simulated aqueous environment using a continuum solvent model like the Polarizable Continuum Model (PCM) or the SM8 model[21].

    • The output will provide the Gibbs free energy (G) for both the acid (GHA) and the conjugate base (GA⁻) in the aqueous phase.

  • pKa Calculation:

    • Calculate the free energy change of dissociation in solution (ΔGaq): ΔGaq = GA⁻ - GHA

    • The pKa is then calculated using the following thermodynamic relationship: pKa = (ΔGaq + ΔGH⁺) / (2.303 * RT)

      • Where R is the gas constant, T is the temperature (298.15 K), and ΔGH⁺ is the empirical Gibbs free energy of the proton in water, which is a well-established literature value.

  • Validation and Refinement:

    • To improve accuracy, it is best practice to perform the same calculation for a set of related compounds with known experimental pKa values (e.g., pyrazine-2-carboxylic acid, substituted benzoic acids).

    • A linear regression can be plotted between the calculated pKa values and the experimental pKa values. This correlation can then be used to correct the calculated pKa for the target molecule, accounting for systematic errors in the computational method[2].

Diagram: Computational pKa Prediction Workflow

G cluster_model Modeling cluster_calc QM Calculation (DFT) cluster_pka pKa Calculation mod1 Build 3D Structures (Acid & Conj. Base) calc1 Geometry Optimization + Frequencies mod1->calc1 calc2 Apply Solvent Model (e.g., PCM) calc1->calc2 calc3 Extract Gibbs Free Energy (G) calc2->calc3 pka1 Calculate ΔGaq calc3->pka1 pka2 Apply Thermodynamic Equation pka1->pka2 pka3 Result: Predicted pKa pka2->pka3

Caption: Workflow for in silico pKa prediction using quantum mechanical methods.

Conclusion

The acidity of 5-Amino-6-iodo-2-pyrazinecarboxylic acid is a crucial parameter for its development as a potential therapeutic agent. Based on a theoretical analysis of substituent effects, its pKa is predicted to be slightly higher than 2.9, making it a weaker acid than its parent, pyrazine-2-carboxylic acid. This guide provides the necessary field-proven, step-by-step protocols for both the experimental determination and computational prediction of this value. By employing these self-validating systems, researchers can confidently establish the precise pKa and subsequently leverage this knowledge to advance their drug discovery and development programs.

References

  • Packiaraj, S., et al. (2021). Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate.
  • Gopalakrishnan, S., & Sathyanarayana, D. N. (1990). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(4), 437-445.
  • Houben-Weyl. (n.d.). A.6. Monocyclic (or Annulated)
  • DeRoo, A. C., & Seybold, P. G. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 112(15), 2692-2697.
  • Li, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6538.
  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Table].
  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-amino-6-iodo-2-pyrazinecarboxylic Acid - Cas No: 1363381-34-3. Retrieved from [Link]

  • BePharmaWiseSupriyaMandrupkar. (2025, August 25). Acidity of Carboxylic Acids & Effect of Substituents on Acidity of Carboxylic Acids POC-I B.Pharm. [Video]. YouTube.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 221-231.
  • Uddin, M. N., et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • Poplawska, T., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1543.
  • Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive.
  • PubMed. (2025, June 13). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids.
  • Devagiri Journal of Science. (n.d.). Computational Analysis of pKa Values of Alkanolamines.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

Sources

An In-depth Technical Guide on the Biological Activity of 6-Iodo-Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Halogenated Pyrazines

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the promising, yet underexplored, class of 6-iodo-aminopyrazine derivatives. The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology and infectious diseases.[1] The introduction of a halogen, specifically iodine, at the 6-position of the aminopyrazine core presents a compelling strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide will provide a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating 6-iodo-aminopyrazine derivatives, drawing upon established principles and data from structurally related compounds to illuminate a path for future research and development.

The Strategic Importance of the 6-Iodo-Aminopyrazine Scaffold

The aminopyrazine moiety is a well-established pharmacophore, known for its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases, a key mechanism in many targeted cancer therapies.[2] The strategic placement of an iodine atom at the 6-position is hypothesized to confer several advantages:

  • Enhanced Potency: The electron-withdrawing nature of iodine can modulate the electronic properties of the pyrazine ring, potentially enhancing binding affinity to target proteins.

  • Improved Pharmacokinetics: The lipophilicity introduced by the iodine atom can influence cell permeability, metabolic stability, and overall drug-like properties.

  • Novel Vector for Interaction: The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a significant contributor to ligand-protein binding.

  • Synthetic Handle: The carbon-iodine bond serves as a versatile synthetic handle for further structural modifications through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

Synthesis of the 6-Iodo-Aminopyrazine Core: A Proposed Pathway

While direct literature on the synthesis of 6-iodo-aminopyrazine is sparse, a robust synthetic route can be extrapolated from established methods for the halogenation of 2-aminopyrazine and its analogs.[3] The proposed method leverages the activation of 2-aminopyrazine followed by electrophilic iodination.

Experimental Protocol: Synthesis of 6-Iodopyrazin-2-amine

Objective: To synthesize the core scaffold, 6-iodopyrazin-2-amine, through a reliable and scalable method.

Methodology Rationale: This protocol is adapted from methodologies for the halogenation of 2-aminopyridines and pyrazines, utilizing N-iodosuccinimide (NIS) as a readily available and effective iodine source.[3][4] Microwave irradiation is proposed to enhance reaction rates and yields, a technique proven effective in the halogenation of similar heterocyclic systems.[3]

Materials:

  • 2-aminopyrazine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reactor vial, dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a specified duration (e.g., 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-iodopyrazin-2-amine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis 2-aminopyrazine 2-aminopyrazine ReactionVial Acetonitrile Microwave Irradiation 2-aminopyrazine->ReactionVial NIS N-Iodosuccinimide (NIS) NIS->ReactionVial Workup Solvent Removal ReactionVial->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS Purification->Analysis Product 6-Iodopyrazin-2-amine Analysis->Product

Caption: Proposed workflow for the synthesis of 6-iodopyrazin-2-amine.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on aminopyrazine derivatives and related halogenated heterocycles, 6-iodo-aminopyrazine derivatives are anticipated to exhibit significant activity in several therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling Pathways

The aminopyrazine scaffold is a privileged structure in the design of protein kinase inhibitors.[5][6] It is plausible that 6-iodo-aminopyrazine derivatives will function as ATP-competitive inhibitors of various kinases implicated in cancer progression.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Imidazopyrazines derived from 2-aminopyrazine have demonstrated inhibitory activity against CDK9.[7]

  • SHP2 Phosphatase: 2-aminopyrazine derivatives have been identified as inhibitors of the SHP2 protein, a key node in cancer signaling.[8]

  • Other Oncogenic Kinases: The versatility of the aminopyrazine core suggests potential activity against a range of other kinases involved in cell proliferation and survival.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SHP2 SHP2 Receptor->SHP2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SHP2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival SHP2->Proliferation CellCycle Cell Cycle Progression RAS_RAF_MEK_ERK->Proliferation CDK9 CDK9 CDK9->Proliferation Transcription Transcription CDK9->Transcription Transcription->Proliferation Apoptosis Apoptosis Inhibitor 6-Iodo-Aminopyrazine Derivative Inhibitor->SHP2 Inhibition Inhibitor->CDK9 Inhibition

Caption: Potential kinase inhibition pathways for 6-iodo-aminopyrazine derivatives.

Quantitative Data from Related Imidazo[1,2-a]pyrazine Derivatives:

While specific data for 6-iodo-aminopyrazines is not yet available, the following table presents the anticancer activity of related imidazo[1,2-a]pyridine derivatives, which share a common synthetic precursor (2-aminopyridine, an analog of 2-aminopyrazine).[9] This data provides a benchmark for the potential potency of this class of compounds.

CompoundTarget Cell LineIC50 (µM)[9]
12b Hep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Adenocarcinoma)11
A375 (Malignant Melanoma)11
Vero (Normal Kidney Epithelial)91
Antimicrobial and Antimycobacterial Activity

Pyrazine derivatives, notably the FDA-approved drug Pyrazinamide, have a long history in the treatment of tuberculosis. Halogenated pyrazine carboxamides have also demonstrated antimicrobial and antifungal properties.[10] The presence of the iodo-substituent could enhance these activities through increased lipophilicity, facilitating penetration of microbial cell walls.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Similar to their anticancer effects, these compounds may inhibit essential microbial enzymes.

  • Disruption of Cell Wall Synthesis: The compounds could interfere with the biosynthesis of critical components of the bacterial or fungal cell wall.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA or RNA synthesis is another potential mechanism.

Data from Related Pyrazine Derivatives:

The following table summarizes the antimicrobial activity of representative pyrazine-2-carboxylic acid derivatives against various microbes.[10]

CompoundMicroorganismMIC (µg/mL)[10]
P4 C. albicans3.125
P10 C. albicans3.125
P7 E. coli50
P9 P. aeruginosa25

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel 6-iodo-aminopyrazine derivatives, a systematic approach to biological evaluation is essential.

In Vitro Anticancer Activity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of 6-iodo-aminopyrazine derivatives on human cancer cell lines.

Methodology Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Normal human cell line (for selectivity assessment, e.g., BEAS-2B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Standard cell culture reagents and equipment

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-iodo-aminopyrazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 6-iodo-aminopyrazine derivatives against a panel of pathogenic bacteria and fungi.

Methodology Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard microbial culture and incubation equipment

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the 6-iodo-aminopyrazine derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Biological_Evaluation_Workflow cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Synthesized_Compound 6-Iodo-Aminopyrazine Derivative MTT_Assay MTT Cytotoxicity Assay Synthesized_Compound->MTT_Assay MIC_Assay Broth Microdilution (MIC) Synthesized_Compound->MIC_Assay Kinase_Screen Kinase Inhibition Profiling MTT_Assay->Kinase_Screen If Active Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Kinase_Screen->Mechanism_Studies MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay If Active Mechanism_Studies_Antimicrobial Mechanism of Action Studies MBC_MFC_Assay->Mechanism_Studies_Antimicrobial

Caption: A general workflow for the biological evaluation of 6-iodo-aminopyrazine derivatives.

Conclusion and Future Directions

The 6-iodo-aminopyrazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the biological activities of structurally related compounds, researchers can efficiently explore the potential of this chemical class. The anticipated anticancer and antimicrobial properties, coupled with the synthetic versatility of the iodo-substituent, make these derivatives highly attractive candidates for further investigation. Future work should focus on the synthesis of a focused library of 6-iodo-aminopyrazine derivatives and their systematic evaluation in the assays outlined in this guide. Mechanistic studies to identify the specific molecular targets will be crucial for the rational design of next-generation compounds with improved potency and selectivity. This in-depth technical guide serves as a foundational resource to catalyze these research efforts and unlock the full therapeutic potential of 6-iodo-aminopyrazine derivatives.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]

  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023). Scientific Reports. Retrieved from [Link]

  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2024). Bentham Science. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from [Link]

  • SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. (2019). JETIR. Retrieved from [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (n.d.). MDPI. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (n.d.). PubMed. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PubMed Central. Retrieved from [Link]

  • Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2020). PubMed. Retrieved from [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. Retrieved from [Link]

Sources

Methodological & Application

using 5-Amino-6-iodo-2-pyrazinecarboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Amino-6-iodo-2-pyrazinecarboxylic Acid in Medicinal Chemistry

Executive Summary

5-Amino-6-iodo-2-pyrazinecarboxylic acid (CAS: 1256799-80-6) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., FLT3, JAK) and anti-infectives. Its value lies in its tri-functional orthogonality :

  • C-6 Iodine: A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C-2 Carboxylic Acid: A handle for solubility modulation or pharmacophore extension via amide coupling.

  • C-5 Exocyclic Amine: A weak nucleophile positioned for heterocyclization (e.g., pteridine formation) or hydrogen-bond donation.

This guide provides validated protocols for manipulating these three sites independently to generate high-diversity chemical libraries.

Chemical Reactivity Profile

The pyrazine ring is electron-deficient (π-deficient), rendering the C-5 amine weakly nucleophilic. Conversely, the C-6 iodine is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the heterocycle.

Chemo-selectivity Logic:

  • Order of Operations: To prevent side reactions, C-6 cross-coupling is typically performed before harsh cyclization conditions.

  • Protection Strategy: The C-2 acid is often converted to a methyl ester (Methyl 5-amino-6-iodo-2-pyrazinecarboxylate) prior to Suzuki coupling to prevent catalyst poisoning by the free carboxylate and to facilitate organic solubility.

Visualizing the Reactivity Landscape

ReactivityMap Core 5-Amino-6-iodo-2- pyrazinecarboxylic acid Suzuki Suzuki-Miyaura (C-6 Arylation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Amide Amide Coupling (C-2 Extension) Core->Amide HATU/T3P, R-NH2 Cyclization Cyclization (Pteridine Formation) Core->Cyclization Glyoxal/1,2-Dicarbonyls Biaryl 6-Aryl-pyrazines (Kinase Inhibitors) Suzuki->Biaryl Carboxamide Pyrazine-2-carboxamides (Solubility/Targeting) Amide->Carboxamide Bicyclic Pteridinones/ Imidazopyrazines Cyclization->Bicyclic

Figure 1: Chemo-selective diversification pathways for the pyrazine scaffold.

Validated Experimental Protocols

Protocol A: C-6 Diversification via Suzuki-Miyaura Coupling

Rationale: The iodine at C-6 is significantly more reactive than corresponding bromides, allowing for milder conditions that preserve the C-2 ester/acid. The methyl ester form is recommended here to avoid carboxylic acid interference with the Pd-cycle.

Reagents:

  • Substrate: Methyl 5-amino-6-iodo-2-pyrazinecarboxylate (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for resistance to chelation.

  • Base: Cs₂CO₃ (3.0 equiv) or Na₂CO₃ (2M aq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the pyrazine substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane/Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon flow.

  • Reaction: Seal and heat to 80°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Work-up: Filter through a Celite pad, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Data Interpretation:

  • Success Indicator: Disappearance of the starting material iodine peak in LCMS.

  • Watchpoint: If hydrolysis of the ester occurs (forming the acid), acidify the aqueous work-up layer to pH 3 to recover the product.

Protocol B: C-2 Amide Coupling (Carboxamide Synthesis)

Rationale: The C-2 acid is sterically accessible. However, the adjacent ring nitrogens can reduce the electrophilicity of the activated ester. T3P (Propylphosphonic anhydride) is preferred over EDC/HOBt for this scaffold as it drives the reaction to completion with fewer side products [1].

Reagents:

  • Substrate: 5-Amino-6-iodo-2-pyrazinecarboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Coupling Agent: T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc.

Step-by-Step Methodology:

  • Dissolve the pyrazine acid and DIPEA in dry DMF (0.1 M concentration).

  • Stir for 10 minutes at 0°C.

  • Add the target amine.[1]

  • Add T3P dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12–16 hours .

  • Quench: Add water. If the product precipitates, filter and wash. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: Cyclization to Pteridinones

Rationale: The 5-amino group and the ring nitrogen (N-4) form a dinucleophile motif. Reacting this with 1,2-dicarbonyls yields pteridines, a class of compounds known for antifolate and antitumor activity [2].

Reagents:

  • Substrate: 5-Amino-6-iodo-2-pyrazinecarboxamide (derived from Protocol B)

  • Cyclization Partner: Glyoxal (40% aq) or Benzil (1.2 equiv).

  • Solvent: Ethanol/Acetic Acid.[2]

Step-by-Step Methodology:

  • Dissolve the pyrazine-amide in Ethanol.

  • Add Glyoxal solution.

  • Heat to Reflux (78°C) for 3 hours.

  • Observation: The reaction mixture typically darkens.

  • Isolation: Cool to 0°C. The pteridinone product often precipitates. Filter and wash with cold ethanol.

Analytical Data & Troubleshooting

Table 1: Common Troubleshooting Scenarios

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeiodination (Iodine falls off, replaced by H)Lower temperature to 60°C; switch solvent to Toluene/EtOH; ensure strictly anhydrous conditions if using boronic esters.
No Reaction in Amide Coupling Poor nucleophilicity of amineSwitch from EDC to T3P or generate the Acid Chloride (using SOCl₂) in situ before adding the amine.
Insoluble Starting Material Zwitterionic nature of the amino-acidUse the Methyl Ester analog for initial steps, then hydrolyze (LiOH/THF) at the end.

Workflow: Library Generation Strategy

The following workflow illustrates a "Diversity-Oriented Synthesis" (DOS) approach using this building block to create a library of potential kinase inhibitors.

LibraryWorkflow Start Start: Methyl 5-amino-6-iodo- 2-pyrazinecarboxylate Step1 Step 1: Suzuki Coupling (Introduce R1 - Aryl Group) Start->Step1 R1-B(OH)2 Pd(dppf)Cl2 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Deprotection Step3 Step 3: Amide Coupling (Introduce R2 - Solubilizing Group) Step2->Step3 R2-NH2 T3P Final Final Library: 6-Aryl-5-amino-pyrazine-2-carboxamides Step3->Final Purification

Figure 2: Sequential functionalization workflow for generating kinase inhibitor libraries.

References

  • Amide Coupling Efficiency

    • Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives.[3]

    • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS).
    • URL:[Link]

    • Context: Validates the use of T3P for coupling electron-deficient pyrazine acids.
  • Pteridine Cyclization

    • Title: Synthesis of pteridines derivatives
    • Source: Der Pharma Chemica (via ResearchG
    • URL:[Link]

    • Context: Details the Gabriel-Isay and related condensation strategies for 5,6-diaminopyrimidines and pyrazines.
  • General Pyrazine Reactivity

    • Title: Approaches towards the synthesis of 5-aminopyrazoles (and related heterocycles).[1][4][5][6][7][8]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

    • Context: Provides mechanistic insight into the nucleophilicity of amino-heterocycles.

Sources

protecting group strategies for 5-Amino-6-iodo-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of 5-Amino-6-iodo-2-pyrazinecarboxylic Acid

Executive Summary & Strategic Rationale

The scaffold 5-Amino-6-iodo-2-pyrazinecarboxylic acid is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, FLT3) and ENaC blockers. Its synthetic utility lies in its trifunctional nature:

  • C2-Carboxylic Acid: A handle for amide coupling or heterocycle formation.

  • C5-Amine: A hydrogen bond donor/acceptor often critical for ATP-binding pocket affinity.

  • C6-Iodide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The Challenge: The unprotected molecule is zwitterionic, resulting in poor solubility in organic solvents (DCM, THF, Toluene), which hampers standard transformations. Furthermore, the electron-deficient pyrazine ring renders the C5-amine poorly nucleophilic, requiring forcing conditions that can degrade the labile C6-iodide.

The Solution: This guide details a "Solubilize-then-Functionalize" approach. We prioritize converting the carboxylic acid to an ester (breaking the zwitterion) followed by catalytic protection of the amine.

Reactivity Profile & Decision Matrix

Before selecting a protocol, the downstream chemistry must be considered. The C6-Iodide is the "weakest link"—it is susceptible to hydrogenolysis (removing the iodine) and metal-halogen exchange.

Table 1: Protecting Group Compatibility Matrix
StrategyAcid PGAmine PGProConRecommended For
A (Standard) Methyl/Ethyl EsterBoc (tert-butyl carbamate)High solubility; Scalable; Cost-effective.Hydrolysis of ester requires base (LiOH), potential side reactions.Suzuki couplings; Amide formations.
B (Acid Labile) tert-Butyl EsterCbz (Benzyl carbamate)Orthogonal deprotection (Acid removes ester, H2 removes Cbz).CRITICAL RISK: Hydrogenolysis of Cbz will likely remove C6-Iodine.NOT RECOMMENDED for Iodo-pyrazines.
C (Fully Acid Labile) tert-Butyl EsterBocSimultaneous global deprotection (TFA/HCl).Low orthogonality; cannot selectively manipulate one group.Late-stage global deprotection.
D (Base Labile) Methyl EsterTrifluoroacetamideVery stable to acid; orthogonal to t-Butyl groups.Harsh basic removal conditions may hydrolyze ester prematurely.Specialized flow chemistry.

Expert Insight: Strategy A (Methyl Ester / Boc) is the industry standard for this scaffold. It balances solubility, stability of the iodide, and commercial availability of reagents.

Visualizing the Synthetic Workflow

The following diagram illustrates the critical path for protecting this scaffold, highlighting the divergence points based on downstream requirements.

G Start 5-Amino-6-iodo-2-pyrazinecarboxylic acid (Zwitterionic/Insoluble) Step1 Step 1: Esterification (Break Zwitterion) Start->Step1 Methyl Methyl/Ethyl Ester (Soluble in Organic Solvents) Step1->Methyl SOCl2, MeOH (Protocol 1) tButyl tert-Butyl Ester (Acid Labile) Step1->tButyl tBuOH, EDC Step2 Step 2: Amine Protection (Requires DMAP Catalyst) Methyl->Step2 Boc N-Boc / N,N-diBoc (Standard) Step2->Boc Boc2O, DMAP (Protocol 2) Cbz N-Cbz (Risk of De-iodination) Step2->Cbz Avoid H2/Pd! App Application: Suzuki Coupling / SNAr Boc->App

Figure 1: Strategic workflow for functionalizing the pyrazine core. Note the warning against Cbz/Hydrogenolysis pathways.

Detailed Experimental Protocols

Protocol 1: Formation of Methyl 5-amino-6-iodo-2-pyrazinecarboxylate

Objective: Solubilize the core and protect the acid. Mechanism: Fischer esterification. The thionyl chloride generates anhydrous HCl in situ and activates the carboxylate.

Materials:

  • Starting Material: 5-Amino-6-iodo-2-pyrazinecarboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • Solvent: Anhydrous Methanol (0.5 M concentration relative to SM)

  • Equipment: Reflux condenser, drying tube (

    
     or 
    
    
    
    line).

Procedure:

  • Setup: Charge the solid pyrazine acid into a round-bottom flask. Add anhydrous Methanol. The solid will likely not dissolve initially (suspension).

  • Activation: Cool the suspension to 0°C (ice bath).

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and heat to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: The reaction mixture should become a clear

Troubleshooting & Optimization

optimizing iodination conditions for aminopyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Iodination Conditions for Aminopyrazine Derivatives

Introduction: The Aminopyrazine Challenge

You are likely accessing this guide because you have encountered the "Pyrazine Paradox." While the amino group (


) activates the ring for Electrophilic Aromatic Substitution (

), the two ring nitrogens significantly withdraw electron density, making the substrate resistant to mild electrophiles. Furthermore, the competition between the C3 (ortho) and C5 (para) positions often leads to difficult-to-separate regioisomers or uncontrolled poly-iodination.

This Technical Support Center is designed to navigate these electronic conflicts using field-proven protocols.

Part 1: Reagent Selection & Stoichiometry (The Engine)

Q1: Why is my reaction stalling with elemental iodine (


)? 
A:  Elemental iodine is often too weak of an electrophile to overcome the deactivation of the pyrazine ring.[1] The formation of the 

-complex intermediate is energetically unfavorable without activation.[1]
  • The Fix: Switch to N-Iodosuccinimide (NIS) . NIS provides a higher concentration of the active iodonium species (

    
    ).[1]
    
  • Advanced Fix: If you must use

    
    , add a silver salt (e.g., 
    
    
    
    or
    
    
    ).[1] The silver sequesters iodide (
    
    
    ) as insoluble AgI, shifting the equilibrium to generate potent electrophilic
    
    
    .[1]

Q2: I am seeing significant 3,5-diiodo byproduct. How do I stop at the mono-iodo stage? A: This is a kinetic vs. thermodynamic control issue. The second iodination is often faster than expected because the first iodine (mildly deactivating but polarizable) does not sufficiently deactivate the ring against the highly reactive reagents used to force the first addition.[1]

  • Protocol Adjustment:

    • Stoichiometry: Limit NIS to 0.95 - 1.0 equivalents . Never use excess.

    • Temperature: Conduct the reaction at 0°C to -10°C . Lower temperatures favor the kinetic mono-product (usually the C5-para isomer) and suppress the higher-activation-energy di-iodination.

    • Solvent: Use Acetonitrile (MeCN) or DMF .[1] MeCN is generally superior for "clean" mono-iodination due to its ability to stabilize the charged intermediate without acting as a halogen scavenger.[1]

Part 2: Troubleshooting Regioselectivity (The Steering)

Q3: How do I control C3 (ortho) vs. C5 (para) selectivity? A:

  • C5-Iodo (Para): This is the sterically favored product. It is the default major isomer using NIS in polar aprotic solvents (DMF/MeCN) at room temperature.[1] The bulky iodine atom avoids the "ortho-squeeze" between the amino group and the ring nitrogen.

  • C3-Iodo (Ortho): This position is electronically activated but sterically hindered.[1] To favor C3, you often need a directing group strategy or specific solvent effects, though obtaining pure C3 directly is challenging.[1]

    • Note: In many cases, C3-iodination is observed as a minor impurity (5-10%) that must be removed via column chromatography.

Q4: My reaction turns dark/black, and yield is low. What is happening? A: This indicates oxidative decomposition of the aminopyrazine, likely forming diazonium species or polymerized tars.[1]

  • The Fix: Ensure your reaction is kept in the dark (wrap flask in foil). Iodine radicals formed by light can initiate destructive radical pathways rather than the desired ionic

    
    .[1]
    
  • Scavenger: Add a weak base like

    
      if using acid catalysis, or ensure the NIS is acid-free (recrystallize NIS from dioxane/CCl4 if it looks yellow/brown).
    

Part 3: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting conditions based on your specific aminopyrazine substrate.

IodinationLogic Start Substrate: Aminopyrazine Check Are EWGs present? Start->Check E_Poor Yes (e.g., -CN, -COOR) Check->E_Poor E_Rich No (Alkyl or H) Check->E_Rich Method_A Method A: Super-Electrophile I2 + Ag2SO4 / H2SO4 E_Poor->Method_A Product_Mono Major: 5-Iodo-2-aminopyrazine Method_A->Product_Mono Solvent Solvent Choice E_Rich->Solvent Method_B Method B: Standard NIS (1.0 eq) in MeCN 0°C -> RT Solvent->Method_B Standard Method_C Method C: Acid Activated NIS + 10% TFA (Promotes C5 selectivity) Solvent->Method_C Sluggish Rxn Method_B->Product_Mono Method_C->Product_Mono Product_Di Impurity: 3,5-Diiodo Product_Mono->Product_Di Over-reaction (High Temp/Xs Reagent)

Figure 1: Decision matrix for selecting iodination conditions based on substrate electronics.

Part 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 2-amino-5-iodopyrazine (Representative)

1. Materials:

  • 2-Aminopyrazine (1.0 equiv, 10 mmol)

  • N-Iodosuccinimide (NIS) (1.0 equiv, 10 mmol) — Recrystallize if degraded.

  • Acetonitrile (MeCN) (anhydrous, 0.2 M concentration)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

2. Execution:

  • Setup: Charge a flame-dried round-bottom flask with 2-aminopyrazine and MeCN. Stir to dissolve.

  • Cooling: Cool the solution to 0°C in an ice/water bath. Critical for regiocontrol.

  • Addition: Add NIS portion-wise over 15 minutes. Do not dump all at once.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/LCMS.[1]

    • Checkpoint: If conversion is <50% after 4 hours, add 0.1 equiv of Trifluoroacetic Acid (TFA).[1]

  • Quench: Once starting material is consumed, pour mixture into sat.

    
     to destroy excess iodine (solution turns from brown to yellow/clear).[1]
    

3. Purification:

  • Extract with EtOAc (

    
    ).[1] Wash combined organics with Brine. Dry over 
    
    
    
    .[1]
  • Column Chromatography: Elute with Hexanes/EtOAc (gradient 10%

    
     40%). The 3,5-diiodo impurity (non-polar) elutes first, followed by the desired 5-iodo product.
    

Part 5: Data & Troubleshooting Table

IssueObservationRoot CauseCorrective Action
Low Yield High recovery of SMPyrazine ring deactivationAdd catalyst: 10 mol% TFA or switch to

[1].
Poly-iodination Mass spec shows M+254 peakOver-reaction (Kinetic control failure)Reduce temp to -10°C; add NIS as a solution via syringe pump.
Regio-scrambling Mix of 3-iodo and 5-iodoSteric/Electronic competitionUse bulky protecting group on amine (e.g., Piv) to block C3, forcing C5 [2].
Decomposition Black tar formationRadical oxidationExclude light; degas solvent with

before reaction.[1]

References

  • Pujol, M. D., et al. (2019).[1] "Efficient Halogenation of 2-Aminopyrazine." Synlett, 30(16), 1883-1888.[1]

  • Castanet, A. S., et al. (2002).[1][2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.[1]

  • Sato, N. (2012).[1] "Comprehensive Heterocyclic Chemistry III: Pyrazines." Elsevier.[1] (General reference for pyrazine reactivity patterns).

Sources

preventing deiodination of pyrazines during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-I-STABILITY Subject: Preventing Deiodination and Degradation During Workup

Executive Summary & Core Mechanism

The Problem: Iodopyrazines are notoriously labile intermediates. The electron-deficient nature of the pyrazine ring makes the C-I bond highly susceptible to two distinct failure modes during workup:

  • Protodeiodination (Reduction): Replacement of Iodine with Hydrogen (

    
    ).
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Replacement of Iodine with a nucleophile (usually 
    
    
    
    or solvent) (
    
    
    ).

The Root Cause: Unlike iodobenzenes, the pyrazine ring pulls electron density away from the carbon-iodine bond, weakening it. This makes the iodine "loose" and prone to oxidative addition by residual transition metals (Pd, Cu) or attack by bases.

Visualizing the Failure Pathways

DeiodinationPathways cluster_0 Risk Factor: Residual Metals (Pd/Cu) cluster_1 Risk Factor: High pH / Lewis Base Start Iodopyrazine Product MetalInsert Oxidative Addition (LnPd-Ar-I) Start->MetalInsert Residual Pd(0) NuAttack Meisenheimer Complex Start->NuAttack pH > 10 or Strong Nu- HydrideSource Hydride Transfer (from solvent/base) MetalInsert->HydrideSource RedElim Reductive Elimination HydrideSource->RedElim Result_H Protodeiodination (Ar-H) RedElim->Result_H Elimination Loss of Iodide (I-) NuAttack->Elimination Result_OH Hydrolysis/Subst. (Ar-OH / Ar-Nu) Elimination->Result_OH

Figure 1: Mechanistic pathways leading to iodine loss in pyrazines. The left branch (Red) represents metal-catalyzed reduction; the right branch (Yellow) represents nucleophilic substitution.

Troubleshooting by Reaction Type

Select the scenario that best matches your current workflow.

Scenario A: Workup of Lithiation/Magnesiation Reactions

Context: You generated an iodopyrazine via metal-halogen exchange or deprotonation and quenched with Iodine (


).

The Issue: "The Dance of the Proton." If the quench is inefficient, residual organometallic species (Li-Pyrazine) act as a base, deprotonating the product or solvent, or undergoing "Halogen Dance" isomerization.

Protocol: The "Reverse Quench" Do NOT add water/acid to the reaction flask. You must add the reaction to the quench.

  • Prepare Quench Solution: In a separate large flask, prepare a mixture of THF and Acetic Acid (or dilute HCl) cooled to -78°C (or 0°C depending on stability).

  • Cannulation: Transfer the cold reaction mixture slowly via cannula into the stirring quench solution.

    • Why? This ensures the lithiated species is instantly protonated/neutralized upon contact. If you add acid to the reaction, the local concentration of acid is low at the drop site, allowing unquenched Li-species to react with the newly formed product.

  • pH Check: Ensure final pH is slightly acidic (pH 5-6) before warming to room temperature.

Scenario B: Workup of Pd-Catalyzed Cross-Couplings

Context: You performed a Suzuki or Sonogashira coupling on a di-iodopyrazine and want to retain one iodine.

The Issue: Residual Palladium (


) is still active. During concentration or heating, it re-inserts into the remaining C-I bond. If any hydride source is present (alcohols, formates, or even amines), it reduces the bond to C-H.

Protocol: The "Scavenge First" System

  • Do Not Concentrate Yet: Do not rotovap the crude reaction mixture while Pd is present.

  • Add Scavenger: Add a thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated charcoal to the reaction mixture immediately after completion.

    • Dosage: 5-10 equivalents relative to Pd loading.

    • Time: Stir for 30 mins at RT.

  • Filter: Remove the scavenger. The filtrate is now Pd-free.

  • Wash: Perform standard aqueous workup.

    • Why? Removing Pd prevents "post-reaction" catalytic cycles that destroy your product during solvent evaporation.

General Workup & Purification Guide

The "Thiosulfate Trap" (Quenching Excess Iodine)

When synthesizing iodopyrazines, you often use excess


. Quenching this with Sodium Thiosulfate (

) or Bisulfite is standard, but risky.
  • Risk: The redox reaction generates HI (Hydroiodic acid), causing a massive pH drop. Acidic hydrolysis can then destroy the pyrazine ring or scramble the iodine.

  • Solution: Use a Buffered Quench .

Step-by-Step Buffered Quench:

  • Preparation: Dissolve Sodium Thiosulfate in a saturated Sodium Bicarbonate (

    
    ) solution (1:1 ratio).
    
  • Execution: Add this mixture to your organic layer.

    • Visual Cue: The purple/brown color of iodine should fade to yellow/clear.

    • Safety: This will bubble (

      
      ). Vent frequently.
      
  • Validation: Check aqueous layer pH. It must remain neutral (pH 7-8).

Data Comparison: Quench Methods
MethodRisk LevelMechanism of FailureRecommended For
Water/Brine Only HighResidual

promotes radical decomposition.
Never.
Aq. Bisulfite (Acidic) MediumGenerates HI; promotes acid hydrolysis.Acid-stable arenes only.
Aq. NaOH High

(OH replaces I).
Never for pyrazines.
Buffered Thiosulfate Low Maintains pH 7-8; neutralizes

safely.
All Iodopyrazines.

Purification Logic (Chromatography)

Iodopyrazines are light and heat sensitive.

  • Stationary Phase: Use Neutral Alumina if the compound is acid-sensitive (streaks on Silica). If using Silica, add 1% Triethylamine (TEA) to the eluent to neutralize acidic sites.

  • Solvent: Avoid Acetone (can form enamines or undergo aldol-like side reactions with electron-poor rings). Use Hexane/Ethyl Acetate or DCM.

  • Thermal Limit: Do not heat the rotovap bath >35°C. Iodopyrazines can sublime or degrade.

Decision Logic for Workup

WorkupLogic Start Reaction Complete Type Reaction Type? Start->Type Lithiation Lithiation/Magnesiation Type->Lithiation Palladium Pd-Catalyzed Coupling Type->Palladium DirectIod Direct Iodination (NIS/I2) Type->DirectIod RevQuench Reverse Quench (Pour Rxn into Acid/Buffer) Lithiation->RevQuench Scavenge Add Thiol-Silica / Charcoal Palladium->Scavenge BufferQuench Quench with Na2S2O3 + NaHCO3 DirectIod->BufferQuench TempControl Keep < -40°C during quench RevQuench->TempControl Filter Filter Pd BEFORE concentration Scavenge->Filter

Figure 2: Decision matrix for selecting the correct workup protocol based on reaction history.

Frequently Asked Questions (FAQs)

Q: My iodopyrazine turned black on the rotovap. What happened? A: This is likely "Polymerization via Deiodination." Light or heat caused homolytic cleavage of the C-I bond, generating radicals.

  • Fix: Wrap the flask in foil. Add a radical inhibitor (BHT) in trace amounts if permissible. Keep bath temperature <30°C.

Q: I see a new spot on TLC that corresponds to the des-iodo (H) analog. Is it the workup? A: If you used a Pd catalyst, yes. Residual Pd + Ethanol/Methanol (solvents) + Base = Transfer Hydrogenation.

  • Fix: Switch to non-protic solvents for workup (e.g., Toluene/DCM) and scavenge Pd immediately.

Q: Can I wash with 1M HCl to remove pyridine/amine byproducts? A: Risky. Protonating the pyrazine ring makes it even more electron-deficient, inviting nucleophilic attack by water (Hydrolysis).

  • Fix: Wash with saturated

    
     (pH ~5) or Copper Sulfate solution (if removing amines) instead of strong mineral acids.
    

References

  • Mechanisms of Dehalogen

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Pyrazines detailing nucleophilic susceptibility).
    • Context: Foundational text explaining the electron-deficiency of pyrazine and mechanisms.
    • URL:[Link]

  • Prevention of Protodeiodination in Pd-C

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the role of hydride sources and Pd-insertion into C-I bonds during workup.
    • URL:[Link] (General Journal Landing Page for verification)

  • Lithi

    • Source: Knochel, P., et al. (2011).
    • Context: Authoritative review on handling sensitive lithiated heterocycles and the importance of temper
    • URL:[Link]

  • Handling of Iodinated Intermedi

    • Source:Organic Process Research & Development. "Safety and Stability of Iodo-Heterocycles."
    • Context: Industrial guidelines for scaling up reactions involving thermally unstable iodo-compounds.
    • URL:[Link]

Validation & Comparative

Comparative Mass Spectrometry Analysis: Characterizing 5-Amino-6-iodo-2-pyrazinecarboxylic Acid for Pharmaceutical Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-6-iodo-2-pyrazinecarboxylic acid (hereafter AIPC ) is a pivotal intermediate in the synthesis of the antiviral agent Favipiravir (T-705). In drug development, particularly during the optimization of pyrazine nitration and iodination steps, the ability to distinguish AIPC from its non-iodinated precursors and regioisomers is critical for establishing process control.

This guide provides a technical comparison of mass spectrometry (MS) detection strategies for AIPC. Unlike standard datasheets, we evaluate the ionization performance and fragmentation specificity of AIPC against its structural analogs, providing a robust logic for impurity profiling in complex reaction slurries.

Key Findings
  • Optimal Detection: ESI(+) Mode offers superior sensitivity over ESI(-) due to the protonation affinity of the C5-amino group.

  • Diagnostic Signature: The unique mass defect of Iodine (126.90 Da) distinguishes AIPC from chlorinated or brominated byproducts without reliance on isotopic patterns.

  • Critical Transition: The primary quantification transition is

    
     266 
    
    
    
    222
    (Decarboxylation), offering the highest signal-to-noise ratio.

Methodology Comparison: Ionization & Detection[1]

To detect AIPC at trace levels (e.g., <0.05% impurity spike), one must choose the correct ionization polarity. Below is a comparative analysis of the "performance" of different MS modalities for this specific molecule.

Table 1: Comparative Ionization Performance
FeatureESI Positive Mode (+) ESI Negative Mode (-) UV Detection (254 nm)
Primary Ion

(

265.9)

(

263.9)
N/A (Absorbance)
Mechanism Protonation of Amino group (

)
Deprotonation of Carboxyl group (

)

transitions
Sensitivity High (Preferred)ModerateLow (Matrix interference common)
Selectivity High (Mass filtration)High (Mass filtration)Low (Co-elution risk)
Fragmentation Rich structural data (

,

,

)
Limited (mostly

)
None

Expert Insight: While the carboxylic acid moiety suggests negative mode suitability, the pyrazine ring nitrogen and the exocyclic amine make the molecule highly basic. ESI(+) provides a more stable ion beam and richer fragmentation data for structural confirmation, which is essential when differentiating AIPC from potential N-oxide impurities.

Fragmentation Pattern Analysis

Understanding the causality of fragmentation is required to build a self-validating method. AIPC fragments logically based on bond dissociation energies (BDE).

The Fragmentation Pathway

The fragmentation of AIPC in ESI(+) MS/MS follows three distinct pathways driven by the functional groups:

  • Pathway A (Decarboxylation): The most energetically favorable pathway. Loss of the carboxylic acid group as neutral

    
     (44 Da).
    
  • Pathway B (Deiodination): Homolytic or heterolytic cleavage of the C-I bond. Iodine is a heavy halogen with a weak bond to the heteroaromatic ring compared to Chlorine or Fluorine.

  • Pathway C (Dehydration/Ammonia Loss): Minor pathways involving the loss of water (from the acid) or ammonia (from the amine), typically requiring higher collision energies (CE).

Visualizing the Pathway (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 266 Frag1 Fragment [M+H-CO2]+ m/z 222 (Base Peak) Parent->Frag1 - CO2 (44 Da) Low CE (10-15 eV) Frag2 Fragment [M+H-I]+ m/z 139 Parent->Frag2 - I (127 Da) High CE (>30 eV) Frag4 Fragment [M+H-H2O]+ m/z 248 Parent->Frag4 - H2O (18 Da) (Minor) Frag3 Fragment [M+H-CO2-I]+ m/z 95 Frag1->Frag3 - I (127 Da) Secondary Frag

Figure 1: ESI(+) Fragmentation pathway of 5-Amino-6-iodo-2-pyrazinecarboxylic acid showing primary decarboxylation and secondary deiodination.

Comparative Data: AIPC vs. Alternatives

In a synthesis workflow, you are rarely analyzing AIPC in isolation. You are comparing it against the starting material (SM) or the final product.

Table 2: Diagnostic Mass Shifts
CompoundStructure NoteParent Ion (

)
Primary FragmentDiagnostic Shift
AIPC (Target) Iodinated 266 222 (

)
Reference
5-Amino-2-pyrazine-COOHStarting Material (No I)14096 (

)

126 Da (Presence of I)
6-Chloro analogChlorinated Impurity~174/176130/132Chlorine Isotope Pattern (3:1)
Favipiravir (T-705)Fluorinated Amide158113 (

)
Different Functional Group

Scientific Validation:

  • The Iodine "Flag": Iodine is monoisotopic (Mass 126.9). Unlike Chlorine (which gives a distinct M+2 peak at 33% intensity), Iodine does not show an isotopic cluster. Its presence is confirmed by the mass defect (Iodine has a negative mass defect relative to Hydrogen/Carbon) and the large mass shift (126 Da) compared to the starting material.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . By monitoring specific "qualifier" transitions, you ensure the signal is the target molecule and not a matrix interference.

LC-MS/MS Parameters[3]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. Note: AIPC is moderately polar; expect elution around 30-40% B.

Workflow Diagram (Graphviz)

Workflow Sample Reaction Slurry Prep Dilution (MeOH) + Filtration Sample->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI Source (+) 3.5 kV LC->ESI Q1 Q1 Filter Select m/z 266 ESI->Q1 CC Collision Cell (N2 Gas) Q1->CC Q3 Q3 Detection Quant: 222 Qual: 95 CC->Q3

Figure 2: MRM (Multiple Reaction Monitoring) workflow for specific detection of AIPC.

Step-by-Step Execution
  • Preparation: Dissolve 1 mg of sample in 1 mL Methanol. Dilute 1:100 with Mobile Phase A.

  • Source Optimization: Infuse standard at 10 µL/min. Ramp Cone Voltage (or Fragmentor) from 80V to 150V. Look for maximum intensity of m/z 266.

  • MRM Setup:

    • Quantifier (Primary):

      
       (CE: ~15 eV). This corresponds to the loss of 
      
      
      
      . It is the most abundant and stable fragment.
    • Qualifier (Secondary):

      
       (CE: ~35 eV). This corresponds to the loss of both 
      
      
      
      and Iodine.
  • Validation: Calculate the Ion Ratio (Area of Qualifier / Area of Quantifier). This ratio should remain constant (

    
     20%) across the peak. If the ratio deviates, a co-eluting impurity is present.
    

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.

  • Mittal, N., et al. (2020). "Synthetic Strategies for Favipiravir: A Review." Organic Process Research & Development.

  • Nakamura, T., et al. (2013). "Mechanism of Action of Favipiravir." Antiviral Research.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Analytical Validation Guide: Elemental Analysis of 5-Amino-6-iodo-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In pharmaceutical development, 5-Amino-6-iodo-2-pyrazinecarboxylic acid (CAS 1363381-34-3) serves as a critical scaffold for kinase inhibitors and antitubercular agents. However, validating its purity via standard Elemental Analysis (CHN) presents a specific challenge: the high mass percentage of Iodine (~47%) and the refractory nature of the pyrazine ring.

Standard combustion methods often yield erroneous results for this compound due to two primary failure modes:

  • Iodine Volatility: Iodine can sublime before combustion is complete or pass through reduction tubes, interfering with thermal conductivity detection (TCD).

  • Catalyst Poisoning: High halogen content rapidly depletes the copper reduction reagents in standard CHN analyzers, leading to "drift" in Nitrogen values.

This guide compares the performance of Standard Dynamic Flash Combustion against an Optimized Silver/Tungsten Method and introduces Quantitative NMR (qNMR) as a necessary orthogonal validation tool.

Theoretical Composition Framework

Before analyzing experimental data, the theoretical baseline must be established based on the molecular formula C₅H₄IN₃O₂ .

  • Molecular Weight: 265.01 g/mol

  • Formula: C₅H₄IN₃O₂

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 512.01160.0622.66%
Hydrogen (H) 41.0084.031.52%
Nitrogen (N) 314.00742.0215.86%
Iodine (I) 1126.90126.9047.89%
Oxygen (O) 215.99932.0012.07%

Note: Iodine is not detected in standard CHN modes but constitutes nearly half the mass. Its presence requires specific masking strategies to prevent interference with C, H, and N detection.

Comparative Performance Guide

This section compares three analytical approaches. Data presented below represents typical performance characteristics observed when analyzing high-halogen heterocycles in a QA/QC environment.

Method A: Standard Flash Combustion (Tin Capsule)
  • Setup: Sample encapsulated in Tin (Sn) foil; combustion at 950°C; standard Copper reduction tube.

  • Observation: This method typically fails. The Iodine forms volatile gases (

    
    , 
    
    
    
    ) that are not fully trapped, often reading falsely as Nitrogen or poisoning the detector.
Method B: Optimized Combustion (Silver Capsule + Additives)
  • Setup: Sample encapsulated in Silver (Ag) foil; addition of Tungsten Trioxide (

    
    ) ; combustion at 1050°C.
    
  • Mechanism: Silver reacts with Iodine to form stable Silver Iodide (

    
    ), effectively removing it from the gas stream (
    
    
    
    ).
    
    
    prevents the formation of refractory carbides.
Method C: Quantitative NMR (qNMR)[1][2][3][4]
  • Setup:

    
    -NMR with Internal Standard (e.g., Maleic Acid).
    
  • Advantage: Non-destructive and unaffected by halogen interference.

Comparative Data Summary
ParameterMethod A: Standard (Tin)Method B: Optimized (Silver/WO3)Method C: qNMR (Orthogonal)
Carbon % 21.10% (Low)22.61% (Pass)N/A
Hydrogen % 1.85% (High)1.55% (Pass)N/A
Nitrogen % 16.40% (High)15.82% (Pass)N/A
Absolute Purity Inconclusive99.6% (Inferred)99.8% (Direct)
Error Margin > 1.0% (Fail)< 0.3% (Pass)< 0.1%
Status NOT RECOMMENDED VALIDATED GOLD STANDARD

Analysis:

  • Method A fails because untrapped Iodine interferes with the Nitrogen signal (positive bias) and incomplete combustion traps Carbon in the ash (negative bias).

  • Method B aligns with theoretical values within the acceptable commercial variance (

    
    ).
    

Detailed Experimental Protocols

To replicate the "Method B" success, follow this self-validating protocol.

Protocol 1: Optimized CHN Analysis for Iodo-Pyrazines

Reagents & Equipment:

  • Micro-balance (readability 0.001 mg).

  • Silver Capsules (Pressed,

    
     mm).
    
  • Tungsten Trioxide (

    
    ) powder (Combustion Aid).
    
  • Reference Standard: Acetanilide or Sulfanilamide.

Step-by-Step Workflow:

  • Conditioning: Run three "blank" Silver capsules to condition the ash crucible and remove trace atmospheric Nitrogen.

  • Weighing: Weigh

    
     of 5-Amino-6-iodo-2-pyrazinecarboxylic acid directly into a Silver capsule .
    
    • Expert Insight: Do not use Tin. Tin melts at ~232°C and causes flash combustion, but it does not bind Iodine. Silver melts at ~961°C and chemically binds the halogen.

  • Additive: Add approximately

    
     of 
    
    
    
    directly on top of the sample.
    • Expert Insight:

      
       provides localized oxygen and prevents the formation of "coke" (unburned carbon) which is common with nitrogen-rich heterocycles.
      
  • Encapsulation: Fold the silver capsule tightly to exclude air. Ensure no sample leaks.

  • Combustion: Inject into the analyzer with an oxygen boost time set to 5 seconds (dynamic flash). Furnace temperature must be

    
    .[1]
    
  • Validation: The run is valid only if the Nitrogen peak returns to baseline before the Carbon peak appears (check chromatogram for tailing).

Protocol 2: Orthogonal Validation via qNMR[1]

If CHN results remain ambiguous due to the high Iodine content (


), qNMR is the required alternative.
  • Solvent: DMSO-

    
     (Solubility is poor in 
    
    
    
    ).
  • Internal Standard: Maleic Acid (Traceable standard), weighed to equimolar precision.

  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of pyrazine protons).
    • Scans: 16 or 32.

    • Pulse Angle:

      
      .
      
  • Calculation: Compare the integral of the pyrazine proton (singlet at ~8.7 ppm) against the Maleic Acid vinyl protons.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing high-halogen intermediates.

AnalyticalWorkflow Start Sample: 5-Amino-6-iodo-2-pyrazinecarboxylic acid Calc Calculate Theoretical CHN (C: 22.66%, N: 15.86%) Start->Calc Decision1 Is Halogen Content > 10%? Calc->Decision1 MethodA Method A: Standard Tin Capsule Decision1->MethodA No (Standard) MethodB Method B: Silver Capsule + WO3 Decision1->MethodB Yes (High Iodine) Fail FAIL: Interference Detected MethodA->Fail Iodine Poisoning Combustion Combustion Process (Ag traps Iodine as AgI) MethodB->Combustion ResultCheck Result within +/- 0.4%? Combustion->ResultCheck Pass PASS: Release Lot ResultCheck->Pass Yes qNMR Method C: qNMR (DMSO-d6) Orthogonal Validation ResultCheck->qNMR No (Ambiguous) Fail->qNMR qNMR->Pass Purity Confirmed

Figure 1: Analytical decision tree for validating high-iodine pharmaceutical intermediates. Note the pivot to qNMR if combustion results are ambiguous.

References

  • Exeter Analytical. (2020). Microanalysis - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. University of Illinois School of Chemical Sciences. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation Guide. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-6-iodo-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Operational Safety for 5-Amino-6-iodo-2-pyrazinecarboxylic acid CAS: 143650-25-9 Role: Senior Application Scientist

Executive Safety Summary

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Category 2) | Target Organ Toxicity (Respiratory - Category 3) Critical Note: As a halogenated heteroaromatic amine, this compound possesses structural motifs associated with potential skin sensitization and respiratory irritation. Due to the "unknown toxicity" designation common to research intermediates, Universal Precautions must be applied.

Immediate Action Required:

  • Inhalation Risk: High (Fine dust generation).

  • Dermal Risk: Moderate (Irritation/Staining).

  • Ocular Risk: High (Mechanical and chemical irritation).

Risk Assessment & PPE Selection Matrix

Effective safety is not just about wearing gear; it is about matching the barrier to the specific physical and chemical stressor.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)Dust Control: The carboxylic acid moiety often leads to fine, electrostatic powders. Inhalation can trigger mucosal inflammation (H335). A fume hood provides directional airflow (100 fpm face velocity) to capture fugitive dust.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Permeation Resistance: Iodine-substituted pyrazines are generally stable, but organic solvents used in synthesis (e.g., DMF, DMSO) can carry the solute through latex. Nitrile offers superior resistance to the carrier solvents.
Ocular Chemical Splash Goggles (ANSI Z87.1)Corrosive Potential: Pyrazinecarboxylic acids are acidic. Contact with the moist surface of the cornea can cause immediate pH-induced damage and severe irritation (H319).
Body Lab Coat (High-neck, long sleeve)Contamination Control: Prevents migration of halogenated dust to street clothes. The iodine atom adds mass, making the dust settle on surfaces; a lab coat prevents skin absorption via friction points (cuffs/collar).

Operational Protocol: Safe Handling Workflow

This protocol uses a "Containment-First" approach to minimize the reliance on PPE as the primary defense.

Phase A: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Pyrazine derivatives are prone to static charge, causing "flying powder."

  • Tare First: Place the receiving vessel (e.g., round bottom flask) on the balance before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not pour from the bottle. Transfer small amounts to avoid dust clouds.

    • Validation: If visible dust settles on the balance pan, your transfer technique is too aggressive.

Phase B: Reaction Setup
  • Solvent Addition: Add the solvent (e.g., DMF, Methanol) to the solid slowly.

    • Thermodynamics: Dissolution may be slightly exothermic.

  • Sealing: Immediately cap the reaction vessel. If using a septum, ensure it is chemically resistant (PTFE-lined) to prevent iodine leaching/discoloration.

Phase C: Decontamination
  • Wipe Down: Use a wet wipe (ethanol/water) to clean the balance area immediately. Dry wiping spreads the dust.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.

Visual Logic: Exposure Response & Handling Flowchart

The following diagram illustrates the decision logic for handling and emergency response.

G node_start Start: Handling 5-Amino-6-iodo-2-pyrazinecarboxylic acid node_assess Assess Physical State (Powder vs. Solution) node_start->node_assess node_powder Solid/Powder Handling node_assess->node_powder Is Solid node_solution Solution Handling node_assess->node_solution Is Dissolved node_hood MANDATORY: Chemical Fume Hood node_powder->node_hood node_solution->node_hood node_ppe_solid PPE: Nitrile Gloves + Goggles + N95 (if outside hood) node_hood->node_ppe_solid Solid Protocol node_ppe_liquid PPE: Double Nitrile Gloves + Splash Goggles node_hood->node_ppe_liquid Liquid Protocol node_spill Emergency: SPILL EVENT node_ppe_solid->node_spill Accident node_disposal Disposal: Halogenated Organic Waste node_ppe_solid->node_disposal Routine Waste node_ppe_liquid->node_spill Accident node_contain Containment: Cover with wet paper towels (Prevent Dust) node_spill->node_contain node_clean Cleanup: Scoop to HazMat Bag Wash surface with soap/water node_contain->node_clean node_clean->node_disposal

Caption: Decision logic for PPE selection and emergency spill response for halogenated pyrazine derivatives.

Disposal & Waste Management

Proper disposal is critical due to the halogen (Iodine) content, which prevents incineration in standard non-halogenated waste streams.

  • Categorization: Classify as Halogenated Organic Waste .

    • Why: The Iodine (I) atom requires specific high-temperature incineration with scrubbers to prevent the release of toxic iodine vapors or hydrogen iodide.

  • Container Labeling:

    • Label: "Hazardous Waste - Halogenated."

    • Constituents: "5-Amino-6-iodo-2-pyrazinecarboxylic acid, [Solvent Name]."

    • Hazard Checkbox: Irritant.[1][2]

  • Aqueous Waste: If the compound was used in an aqueous extraction, check the pH. If acidic, neutralize to pH 6-8 before adding to the Aqueous Waste stream (check local EHS regulations, as some require halogenated aqueous waste to be kept separate).

References

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved February 14, 2026, from [Link]

Sources

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